1-(3-Methoxyphenyl)-2-(oxolan-2-yl)ethan-1-one
Overview
Description
1-(3-Methoxyphenyl)-2-(oxolan-2-yl)ethan-1-one is an organic compound characterized by the presence of a methoxyphenyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)-2-(oxolan-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with 2-oxolanylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-2-(oxolan-2-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and amines are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-2-(oxolan-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-2-(oxolan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The oxolane ring may enhance the compound’s stability and bioavailability, facilitating its effects in biological systems.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-2-(oxolan-2-yl)ethan-1-one can be compared with similar compounds such as:
1-(3-Methoxyphenyl)-2-(tetrahydrofuran-2-yl)ethan-1-one: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
1-(3-Methoxyphenyl)-2-(pyrrolidin-2-yl)ethan-1-one: Contains a pyrrolidine ring, which may alter its chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(oxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-11-5-2-4-10(8-11)13(14)9-12-6-3-7-16-12/h2,4-5,8,12H,3,6-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFDDZKNQFJRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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